Vanadate Competitively Inhibits PTP1B (Ki = 0.38 µM) with Full Reversibility by EDTA, Unlike Irreversible Pervanadate Oxidation
Vanadate is a competitive inhibitor of protein-tyrosine phosphatase PTP1B with a Ki of 0.38 ± 0.02 µM. EDTA, a vanadate chelator, causes immediate and complete reversal of inhibition. In contrast, pervanadate inhibits PTP1B by irreversibly oxidizing the catalytic cysteine as confirmed by mass spectrometry [1]. Peroxovanadium complexes are 100–1000 times more potent inhibitors of PTPs in vitro than sodium orthovanadate [2], but this potency comes at the cost of irreversibility and susceptibility to reduction by DTT in standard assay buffers, which rapidly converts pervanadate back to vanadate [1].
| Evidence Dimension | Inhibition mechanism and reversibility on PTP1B |
|---|---|
| Target Compound Data | Ki = 0.38 ± 0.02 µM; competitive inhibition; fully reversible by EDTA; thiol group binding reversible |
| Comparator Or Baseline | Pervanadate: irreversible oxidation of catalytic cysteine; 100–1000× more potent in vitro but converted to vanadate by reducing agents (DTT) in standard assays |
| Quantified Difference | Vanadate reversible vs. pervanadate irreversible; vanadate 100–1000× less potent in vitro but stable and predictable in DTT-containing assay buffers |
| Conditions | PTP1B enzyme assay; Tris buffer pH 7.5–7.6 at 37°C; DTT presence in standard PTP assays converts pervanadate to vanadate |
Why This Matters
For users requiring reversible, titratable PTP inhibition where enzyme activity can be recovered for downstream analyses (e.g., immunoprecipitation, sequential assays), vanadate is the only appropriate choice among vanadium-based inhibitors.
- [1] Huyer G, Liu S, Kelly J, Moffat J, Payette P, Kennedy B, Tsaprailis G, Gresser MJ, Ramachandran C. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. J Biol Chem. 1997;272(2):843-51. View Source
- [2] Sekar N, Li J, Shechter Y. Vanadium salts as insulin mimetics: mechanisms of action. Crit Rev Biochem Mol Biol. 1996;31(5-6):339-59. View Source
